2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
The structure–activity relationship results suggest that sulfamine groups ® and substituted phenyl or benzyl (R 1) substituent groups in the dihydrobenzoimidazol-2-one ring are associated with the cytotoxicity activity .Chemical Reactions Analysis
The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives have been extensively studied for their inhibitive action on corrosion of metals in acidic environments. For instance, Yadav et al. (2016) explored the efficacy of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. Their study revealed that these inhibitors significantly increase the corrosion resistance, which is attributed to the formation of protective layers on the metal surface (Yadav et al., 2016).
Synthetic Organic Chemistry
In synthetic chemistry, benzimidazole derivatives have been utilized for the synthesis of complex molecular structures. Mabkhot et al. (2010) described a facile synthesis of new thieno[2,3-b]-thiophene derivatives that incorporate the benzimidazole moiety. This research highlights the versatility of benzimidazole derivatives in synthesizing novel compounds with potential applications in various chemical industries (Mabkhot et al., 2010).
Catalysis and Material Science
Wang et al. (2009) investigated nickel complexes bearing benzimidazole derivatives for their catalytic activity in ethylene oligomerization. The study provided insights into the structural requirements for achieving high catalytic performance and selectivity in such processes (Wang et al., 2009).
Antimicrobial Activity
Jadhav et al. (2009) synthesized and evaluated the antimicrobial and antituberculosis activity of clubbed [1,2,4]-triazolyl with fluorobenzimidazoles. Their study indicated that certain analogs exhibited promising antimicrobial properties, emphasizing the potential of benzimidazole derivatives in the development of new antimicrobial agents (Jadhav et al., 2009).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various organic compounds and in the formation of C-N bonds .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of c-n bonds .
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of various organic compounds .
Result of Action
Similar compounds have been found to exhibit antiproliferative potency against certain cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c21-13-16(20-22-17-3-1-2-4-18(17)23-20)19(25)14-5-7-15(8-6-14)29(26,27)24-9-11-28-12-10-24/h1-8,25H,9-12H2,(H,22,23)/b19-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZQILONVIFBX-MNDPQUGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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